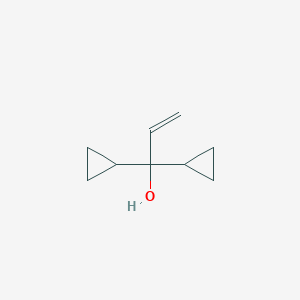
1,3-Diethyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of fluorobenzene, where two ethyl groups are substituted at the 1 and 3 positions of the benzene ring, and a fluorine atom is substituted at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of fluorobenzene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process may also involve continuous flow reactors to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,3-diethylbenzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nitration: 1,3-Diethyl-2-nitrobenzene.
Sulfonation: 1,3-Diethyl-2-sulfonic acid.
Halogenation: 1,3-Diethyl-2-chlorobenzene or 1,3-diethyl-2-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-diethyl-2-fluorobenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and interaction with electrophiles and nucleophiles. The ethyl groups provide steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: The simplest fluorinated benzene derivative, used as a precursor in organic synthesis.
1,3-Diethylbenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Diethyl-4-fluorobenzene: Similar structure but with the fluorine atom at the 4 position, leading to different chemical properties.
Uniqueness: 1,3-Diethyl-2-fluorobenzene is unique due to the specific positioning of the ethyl groups and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
84604-67-1 |
|---|---|
Molekularformel |
C10H13F |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
1,3-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BJINCTYPVIJQPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)
![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)
![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-](/img/structure/B11967723.png)

